The development of CCT245737 is described in a scientific article titled "Multiparameter lead optimization to give an oral checkpoint kinase 1 (CHK1) inhibitor clinical candidate: (R)‑5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)" []. The study details the process of optimizing a lead compound to achieve a potent and orally bioavailable CHK1 inhibitor. CCT245737 emerged as a promising candidate with good potency and pharmacokinetic properties.
The exact mechanism by which CCT245737 inhibits CHK1 is not fully elucidated, but it is believed to bind to the ATP-binding pocket of the enzyme, thereby preventing it from phosphorylating downstream targets and halting the DNA damage response pathway [].
CCT245737, also referred to by its chemical name (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, is characterized by its molecular formula and a molecular weight of approximately 396.13 g/mol. This compound is notable for being the first orally active checkpoint kinase 1 inhibitor developed for clinical use, with an impressive inhibitory concentration (IC50) against CHK1 reported as low as 1.4 nM .
CCT245737 exhibits significant biological activity as a CHK1 inhibitor. It has been shown to enhance the cytotoxic effects of several chemotherapeutic agents across various human tumor cell lines, including non-small cell lung cancer and B-cell lymphoma models. In vitro studies indicate that CCT245737 can effectively eliminate G2/M cell cycle arrest induced by DNA damage, thus promoting apoptosis in cancer cells .
CCT245737 is primarily investigated for its role in cancer therapy as a sensitizer for chemotherapy. Its ability to inhibit CHK1 makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing treatments for various malignancies. Ongoing research explores its potential in clinical settings, particularly in combination with drugs like gemcitabine and carboplatin .
Interaction studies have demonstrated that CCT245737 can significantly alter the cellular response to DNA-damaging agents. For instance, when combined with etoposide, CCT245737 enhances the drug's effectiveness by preventing the repair mechanisms that allow cancer cells to survive after treatment. This synergistic effect has been observed in multiple studies, suggesting that CCT245737 could be pivotal in improving treatment regimens for resistant cancer types .
Several compounds share structural or functional similarities with CCT245737, particularly other CHK1 inhibitors. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
SRA737 | Similar pyrazine scaffold | Demonstrated synergy with gemcitabine in trials |
AZD7762 | Pyrido[3,2-d]pyrimidin-6(5H)-one scaffold | Potent CHK1 inhibition with different pharmacokinetics |
LY2603618 | Contains a similar morpholine moiety | Focused on solid tumors with different efficacy profiles |
CCT245737 stands out due to its oral bioavailability and potent selectivity for CHK1, making it a promising candidate for further clinical development compared to other inhibitors that may have limitations in terms of administration or specificity .
CCT245737, also known as SRA737 or PNT-737, is a synthetic organic compound characterized by the molecular formula C₁₆H₁₆F₃N₇O (molecular weight: 379.34 g/mol) . Its stereochemical configuration is defined by the (R)-enantiomer of the morpholine substituent, as indicated in its IUPAC name:
(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile . The structure comprises a pyrazine-2-carbonitrile core linked to a 5-(trifluoromethyl)pyridin-2-amine moiety, which is further substituted with a morpholin-2-ylmethylamino group .
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆F₃N₇O |
Molecular Weight | 379.34 g/mol |
Stereochemical Form | (R)-enantiomer |
CAS Number | 1489389-18-5 |
CCT245737 binds selectively to the ATP pocket of checkpoint kinase 1 (CHK1), with critical interactions mapped through molecular modeling and enzymatic assays . Key binding interactions include:
These interactions confer high affinity (IC₅₀ = 1.4 nM) and selectivity (>1,000-fold over CHK2 and CDK1) .
CCT245737 exhibits limited aqueous solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability data indicate:
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | 76 | 50°C, ultrasonic |
Water | Insoluble | |
Ethanol | Insoluble |
The development of CCT245737 exemplifies a sophisticated fragment-based drug design approach that utilized multiple scaffold morphing strategies to evolve from initial fragment hits to a potent and selective checkpoint kinase 1 inhibitor [9]. The compound (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile represents the culmination of extensive structure-based optimization starting from pyrazolopyridine inhibitors identified through fragment-based screening [9] [11].
The initial fragment screening identified pyrazolopyridine inhibitors with low micromolar potency for checkpoint kinase 1 and good selectivity against checkpoint kinase 2 [9] [18]. These early hits served as the foundation for a systematic scaffold morphing campaign that progressed through multiple structural transformations. The optimization strategy demonstrated how fragment-growing and scaffold morphing approaches could be combined to successfully advance fragment-derived hit matter to compounds with appropriate activity in vivo [9] [21].
The scaffold evolution proceeded through several key transformations, beginning with tricyclic pyrimido[2,3-b]azaindoles, then progressing to N-(pyrazin-2-yl)pyrimidin-4-amines, and ultimately to imidazo[4,5-c]pyridines and isoquinolines [9] [11]. Each morphing step was guided by structure-based understanding of checkpoint kinase 1 inhibitor binding, with crystallographic studies confirming the introduction of productive new binding interactions [9].
Fragment-growing strategies identified two critical vectors for enhancing potency and selectivity of the initial bicyclic inhibitors [21]. The first involved extension to contact the water-filled pocket of checkpoint kinase 1, which was best achieved through a tricyclic heteroaromatic framework [21]. The second productive vector involved substitution to bind at the specificity surface of the adenosine triphosphate site [21].
The morphing approach addressed multiple challenges encountered during optimization, including improving checkpoint kinase 1 potency and selectivity, addressing synthetic tractability issues, and achieving novelty in the crowded kinase inhibitor chemical space [9] [18]. The rigid planar nature of tricyclic scaffolds and synthetic challenges prompted consideration of scaffold disconnection strategies [9]. Breaking up the tricyclic scaffold to N-(pyrazin-2-yl)pyrimidin-4-amines maintained critical hinge-binding hydrogen bonds while addressing synthetic tractability and intellectual property concerns [21].
The optimization of CCT245737 focused on achieving exceptional selectivity for checkpoint kinase 1 over other kinases, particularly checkpoint kinase 2 and cyclin dependent kinase 1 [6]. The 5-aminopyrazine-2-carbonitrile group was specifically retained throughout optimization because extensive structural biology studies demonstrated that this moiety interacted optimally with unique protein-bound water molecules in checkpoint kinase 1, conferring high selectivity over other kinases [6] [15].
Crystal structure analysis revealed that CCT245737 bound to checkpoint kinase 1 with the cyanopyrazine positioned close to the side-chain of lysine 38 [19]. Both the nitrile group and nitrogen-4 of the pyrazine ring were positioned to interact with protein-bound water at the entrance to the pocket beyond the gatekeeper residue [6] [19]. These interactions with bound water molecules represent a critical checkpoint kinase 1 selectivity determinant for this and other series of checkpoint kinase 1 inhibitors [6].
The interior pocket of checkpoint kinase 1 contains a polar amino acid (asparagine 59) beyond the gatekeeper residue, which differentiates the enzyme from many other protein kinases where hydrophobic amino acids are located at equivalent positions [9]. This unique feature results in the interior pocket containing between one and three protein-bound water molecules in crystal structures [9]. Ligand interactions with these protein-bound water molecules proved essential for conferring both checkpoint kinase 1 potency and selectivity against other kinases [9].
Multiparameter optimization revealed that cellular mechanism of action assays provided an integrated assessment of compound selectivity during optimization [6] [8]. The ratio of cellular antiproliferative effects to checkpoint kinase 1-specific checkpoint abrogation served as a surrogate for kinome-wide selectivity profiling [6]. This approach enabled compounds to be driven toward high kinome selectivity based on integrative assessment of on-target versus off-target outcomes in cancer cell lines [6].
Comprehensive kinase profiling of CCT245737 against 124 representative kinases demonstrated exceptional selectivity [6]. The compound showed less than 50 percent inhibition at 10 micromolar for 85 out of 121 kinases, representing selectivity for checkpoint kinase 1 inhibition of greater than 5000-fold over these enzymes [6]. Only 12 out of 124 kinases showed greater than 80 percent inhibition at 10 micromolar [6]. Subsequent titration studies identified submicromolar activity for only seven kinases, with CCT245737 showing 100-fold selectivity for checkpoint kinase 1 over the most potent off-target kinase activity identified [6].
Selectivity Parameter | Value | Reference |
---|---|---|
Checkpoint kinase 1 inhibition 50 percent inhibitory concentration | 1.4 nanomolar | [2] [3] |
Selectivity over checkpoint kinase 2 | Greater than 1000-fold | [2] [3] |
Selectivity over cyclin dependent kinase 1 | Greater than 1000-fold | [2] [3] |
Kinome-wide selectivity at 10 micromolar | Greater than 5000-fold for 85/121 kinases | [6] |
Cellular checkpoint abrogation 50 percent inhibitory concentration | 30-220 nanomolar | [2] [3] |
The trifluoromethyl substituent at the 5-position of the pyridine ring proved critical for achieving optimal potency and selectivity [6]. This substitution, along with the morpholin-2-ylmethyl group at the 4-position, contributed to the compound's exceptional profile [6]. Structure-activity relationship studies revealed that smaller, more polar substituents at the 5-position generally provided better cellular selectivity and efficacy compared to larger, more lipophilic groups [6].
The synthesis of CCT245737 presented several significant process chemistry challenges that required careful optimization for scale-up operations [6] [15]. The multi-step synthetic route involved key transformations including selective nucleophilic aromatic substitution reactions, palladium-catalyzed cross-coupling reactions, and protecting group manipulations that needed to be optimized for larger scale production [6] [15].
The primary synthetic route began with methyl 4,6-dichloronicotinate, which underwent selective nucleophilic aromatic substitution with various amines to generate methyl 4-amino-6-chloronicotinate derivatives [6] [15]. This transformation required careful control of reaction conditions to achieve regioselectivity and avoid formation of undesired regioisomers [6]. Temperature control and stoichiometry optimization were critical factors in maintaining selectivity at larger scales [6].
The introduction of the substituted pyrazine moiety was accomplished through Buchwald coupling reactions between the chloropyridine intermediates and 5-aminopyrazine-2-carbonitrile [6] [15]. The majority of compounds were prepared using tris(dibenzylideneacetone)dipalladium(0) and xantphos as catalyst precursors with cesium carbonate as the base [6] [15]. When these conditions provided poor yields, alternative catalyst systems using tris(dibenzylideneacetone)dipalladium(0), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, and sodium tert-butoxide proved successful [6] [15].
N-alkylation reactions using tert-butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate presented additional challenges for scale-up [6]. These reactions required elevated temperatures and careful control of stoichiometry to achieve optimal yields while minimizing formation of side products [6]. The tosylate leaving group necessitated proper disposal protocols for the resulting waste streams [6].
Deprotection reactions using trifluoroacetic acid for removal of N-tert-butyloxycarbonyl protecting groups required specialized equipment and handling procedures due to the corrosive nature of the reagent [6] [15]. Scale-up considerations included proper ventilation systems, corrosion-resistant materials, and waste treatment protocols for the acidic waste streams [6].
Process Challenge | Solution Approach | Critical Parameters |
---|---|---|
Regioselective nucleophilic aromatic substitution | Temperature and stoichiometry optimization | 80°C, 2 hours reaction time [6] |
Buchwald coupling efficiency | Alternative catalyst systems when needed | Palladium(0)/xantphos or palladium(0)/binaphthyl [6] [15] |
Curtius-Hoffman reaction safety | Specialized handling protocols | Azide intermediate management [6] |
N-alkylation optimization | Temperature control and stoichiometry | Elevated temperature reactions [6] |
Protecting group removal | Corrosion-resistant equipment | Trifluoroacetic acid handling [6] [15] |
Heat transfer considerations became particularly important during scale-up operations [12]. While laboratory-scale reactors have considerably higher heating and cooling capacity relative to vessel volume compared to plant-scale reactors, larger vessels exhibit reduced surface area to volume ratios that impact heat transfer efficiency [12]. This phenomenon became especially relevant for exothermic coupling reactions and high-temperature transformations required in the CCT245737 synthesis [12].
Mass transfer limitations also presented challenges during scale-up, particularly for the heterogeneous palladium-catalyzed reactions [12]. The majority of these effects were associated with mixing and stirring efficiency, which required careful design of reactor geometry and agitation systems to ensure adequate mixing at larger scales [12]. Reaction kinetics could be significantly influenced by mass transfer, partial dissolution, and shear forces on catalyst particles [12].
Checkpoint Kinase 1 is a serine/threonine protein kinase that serves as a critical mediator in the cellular DNA damage response system [1] [2]. Originally identified in fission yeast as a regulator of DNA damage-induced cell cycle arrest, Checkpoint Kinase 1 has emerged as a highly conserved protein essential for maintaining genomic integrity across eukaryotic species [1] [2]. The protein functions as a central coordinator of multiple cellular processes, including DNA damage checkpoints, cell cycle progression, and DNA repair mechanisms [1] [3].
CCT245737, also known as (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, represents the first orally active clinical development candidate targeting Checkpoint Kinase 1 [4] [5]. With a molecular weight of 379.34 g/mol and molecular formula C16H16F3N7O, CCT245737 demonstrates exceptional potency and selectivity for Checkpoint Kinase 1 inhibition [6] [4].
The compound exhibits remarkable biochemical activity with an inhibitory concentration fifty (IC50) value of 1.4 nanomolar against recombinant human Checkpoint Kinase 1 [4] [5] [7]. This potency is accompanied by outstanding selectivity, demonstrating greater than 1,000-fold selectivity against functionally important kinases such as Checkpoint Kinase 2 (IC50 = 2.44 micromolar) and Cyclin-Dependent Kinase 1 (IC50 = 9.03 micromolar) [4] [5] [7]. Additionally, CCT245737 shows at least 90-fold selectivity against cross-reacting kinases including Extracellular Signal-Regulated Kinase 8, Protein Kinase D1, and Ribosomal S6 Kinase 1 and 2 [4] [7].
Checkpoint Kinase 1 operates through sophisticated signaling networks that monitor and control cell cycle progression, particularly during the S and G2 phases [1] [2] [8]. The kinase functions as a central regulator that coordinates multiple checkpoint pathways to ensure proper DNA replication and repair before mitotic entry [2] [9].
During normal cell cycle progression, Checkpoint Kinase 1 regulates the S phase through its interaction with Cell Division Cycle 25A phosphatase [8] [10]. The kinase phosphorylates Cell Division Cycle 25A at multiple sites, including serine-123, leading to its ubiquitin-mediated degradation [8] [10] [11]. This phosphorylation-dependent degradation of Cell Division Cycle 25A results in the inhibition of Cyclin-Dependent Kinase 2, thereby controlling the initiation of DNA synthesis and preventing excessive origin firing [8] [10] [12].
The regulatory mechanism extends to the G2/M transition, where Checkpoint Kinase 1 phosphorylates Cell Division Cycle 25A at threonine-507, creating a binding site for 14-3-3 proteins [13]. This phosphorylation event prevents the interaction between Cell Division Cycle 25A and Cyclin B1-Cyclin-Dependent Kinase 1 complexes, effectively blocking mitotic entry until DNA replication is completed [14] [13].
CCT245737 disrupts these critical signaling pathways by inhibiting Checkpoint Kinase 1 activity, leading to the accumulation of Cell Division Cycle 25A and premature activation of Cyclin-Dependent Kinases [4] [7]. In cellular studies, CCT245737 potently inhibits cellular Checkpoint Kinase 1 activity with IC50 values ranging from 30 to 220 nanomolar across multiple human tumor cell lines [4] [5] [7].
The compound demonstrates its mechanism of action through the abrogation of genotoxic stress-induced G2/M checkpoints [4] [7]. When cells are treated with DNA-damaging agents such as etoposide, CCT245737 prevents the normal G2/M arrest response, forcing cells to progress into mitosis with damaged DNA [7]. This checkpoint abrogation occurs through the inhibition of Checkpoint Kinase 1-mediated phosphorylation events that normally stabilize Cell Division Cycle 25A degradation and maintain Cyclin-Dependent Kinase 1 in an inactive state [7].
The molecular mechanism involves the disruption of Ataxia Telangiectasia and Rad3-related kinase-Checkpoint Kinase 1 signaling cascades [15] [16]. Under normal conditions, Ataxia Telangiectasia and Rad3-related kinase phosphorylates Checkpoint Kinase 1 at serine-317 and serine-345 in response to DNA damage or replication stress [15] [16]. This phosphorylation activates Checkpoint Kinase 1, enabling it to phosphorylate downstream targets and initiate cell cycle arrest [15] [16]. CCT245737 blocks this signaling by inhibiting the kinase activity of Checkpoint Kinase 1, preventing the phosphorylation of its substrates even when the kinase itself becomes phosphorylated by Ataxia Telangiectasia and Rad3-related kinase [4] [7].
Checkpoint Kinase 1 plays an essential role in protecting cells from replication stress, a condition that occurs when DNA replication forks encounter obstacles or damage [17] [12] [18]. The kinase coordinates multiple protective mechanisms that prevent replication fork collapse and maintain genomic stability during DNA synthesis [12] [18].
The replication stress response is initiated when replication forks stall due to DNA lesions, secondary structures, or nucleotide depletion [19] [20]. At stalled replication forks, single-stranded DNA becomes coated with Replication Protein A, creating a platform for Ataxia Telangiectasia and Rad3-related kinase recruitment [20] [21]. The Ataxia Telangiectasia and Rad3-related kinase-ATRIP complex recognizes Replication Protein A-coated single-stranded DNA and becomes activated through interactions with TopBP1 and other checkpoint mediators [20] [21].
Upon activation, Ataxia Telangiectasia and Rad3-related kinase phosphorylates Checkpoint Kinase 1 at serine-317 and serine-345, leading to its activation and release from chromatin [22] [15]. This phosphorylation-dependent activation allows Checkpoint Kinase 1 to perform multiple functions in replication stress mitigation [22] [12].
First, Checkpoint Kinase 1 inhibits the firing of new replication origins to prevent further replication stress [12] [18]. This occurs through the phosphorylation and degradation of Cell Division Cycle 25A, which maintains Cyclin-Dependent Kinase 2 in an inactive state and prevents the initiation of late replication origins [8] [12]. This mechanism prevents the accumulation of additional stalled forks that could overwhelm the cellular repair capacity [12].
Second, Checkpoint Kinase 1 promotes the stabilization and restart of stalled replication forks [23] [18]. The kinase facilitates the recruitment of homologous recombination repair factors and promotes fork protection mechanisms [23] [18]. Checkpoint Kinase 1 also phosphorylates PRIMPOL, a DNA primase-polymerase that enables repriming downstream of replication blocks, facilitating fork restart [24] [25].
Third, Checkpoint Kinase 1 coordinates the activation of dormant replication origins in the vicinity of stalled forks [12] [18]. This compensatory mechanism ensures that DNA replication can be completed even when some origins are compromised [12] [18].
CCT245737 disrupts these protective mechanisms by inhibiting Checkpoint Kinase 1 activity, leading to increased replication stress and DNA damage [4] [26]. In preclinical studies, CCT245737 treatment results in the accumulation of DNA damage markers and increased single-strand DNA breaks [4] [7]. The compound also prevents the normal slowing of replication fork progression that occurs in response to replication stress, leading to fork collapse and double-strand break formation [12].
The inhibition of Checkpoint Kinase 1 by CCT245737 also affects the cellular response to endogenous replication stress [17] [27]. Many tumor cells experience high levels of replication stress due to oncogene activation, making them particularly dependent on Checkpoint Kinase 1 function for survival [17] [27]. This dependency provides a therapeutic window for CCT245737, as demonstrated by its selective activity against MYC-driven tumors in preclinical models [4] [5].
The compound's mechanism extends to the regulation of DNA repair processes beyond replication fork protection [23] [18]. Checkpoint Kinase 1 interacts with poly(ADP-ribose) through a novel poly(ADP-ribose)-binding regulatory motif, and this interaction is required for efficient retention of Checkpoint Kinase 1 at damaged replication forks [23]. CCT245737 disrupts this interaction by inhibiting Checkpoint Kinase 1 kinase activity, impairing the kinase's ability to function effectively at sites of DNA damage [23].